molecular formula C11H19NO2 B1634340 Decahydroisoquinoline-3-carboxylic acid, methyl ester

Decahydroisoquinoline-3-carboxylic acid, methyl ester

Cat. No.: B1634340
M. Wt: 197.27 g/mol
InChI Key: OREGBNBTDPDRKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Decahydroisoquinoline-3-carboxylic acid, methyl ester is a useful research compound. Its molecular formula is C11H19NO2 and its molecular weight is 197.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylate

InChI

InChI=1S/C11H19NO2/c1-14-11(13)10-6-8-4-2-3-5-9(8)7-12-10/h8-10,12H,2-7H2,1H3

InChI Key

OREGBNBTDPDRKX-UHFFFAOYSA-N

SMILES

COC(=O)C1CC2CCCCC2CN1

Canonical SMILES

COC(=O)C1CC2CCCCC2CN1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride (2.3 g, 10 mmol) in 200 ml absolute ethanol is hydrogenated at 50 psi, room temperature, using 0.6 g 5% Rh/C catalyst. After the theoretical amount of hydrogen is taken up (36 hours), the catalyst is filtered and the filtrate is evaporated to dryness. The residue is dissolved in methylene chloride and washed with a saturated solution of sodium carbonate. The organic phase is dried (Na2SO4) and acidified with ethanolic HCl. Evaporation of the solvent yields 2.0 g of the product as a diastereomeric mixture which is used without further separation.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.6 g
Type
catalyst
Reaction Step Four

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